molecular formula C18H17ClN4O3 B2458135 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate CAS No. 1424755-71-4

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate

Cat. No.: B2458135
CAS No.: 1424755-71-4
M. Wt: 372.81
InChI Key: CRJKWCIHJDMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 341.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the imidazo[1,2-a]pyridine moiety is particularly significant, as compounds with similar structures have been shown to exhibit antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this compound may possess significant antitumor activity. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines (e.g., breast and lung cancer cells) .

Antimicrobial Properties

The compound has shown potential antimicrobial effects against a range of pathogens. In vitro assays revealed that it exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFindings
Study 1 : Antitumor EfficacyDemonstrated that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2 : Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Study 3 : Mechanistic InsightsIdentified that the compound induces apoptosis through the mitochondrial pathway, leading to caspase activation .

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some level of cytotoxicity. In animal models, doses exceeding 50 mg/kg led to observable adverse effects, including weight loss and organ toxicity . Further studies are necessary to delineate the therapeutic window.

Scientific Research Applications

Research indicates that compounds similar to [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate exhibit various biological activities:

  • Antimicrobial Properties : Compounds with imidazo-pyridine structures have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the cyano and carbamoyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Activity : Similar derivatives have been studied for their anticancer properties. They may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells. For instance, docking studies suggest that such compounds can effectively bind to targets involved in cell proliferation pathways.

Case Studies

Several studies have investigated the applications of related compounds, providing insights into the potential of this compound:

  • Antitubercular Activity : A study on imidazo-pyridine derivatives demonstrated promising results against Mycobacterium tuberculosis, indicating that similar structures could be explored for developing new antitubercular agents.
  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-18(11-20,12-5-6-12)22-15(24)10-26-16(25)8-7-13-17(19)21-14-4-2-3-9-23(13)14/h2-4,7-9,12H,5-6,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJKWCIHJDMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)C=CC2=C(N=C3N2C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.